Superior Antimalarial Activity Against Chloroquine-Resistant P. falciparum (FCR-3 Strain)
Derivatives of 7-Chloro-4-(piperazin-1-yl)quinoline demonstrate nanomolar activity against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. This activity is quantified by an IC50 value of 2 μM for several key derivatives (F5, F7, F8), a crucial benchmark as chloroquine itself exhibits significantly reduced or no efficacy against this resistant strain [1]. This directly addresses a major limitation of standard chloroquine therapy.
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 2 μM (for sulfonamide derivatives F5, F7, F8) |
| Comparator Or Baseline | Chloroquine (ineffective against FCR-3 resistant strain) |
| Quantified Difference | Target derivatives retain low micromolar activity against a strain resistant to the comparator. |
| Conditions | Plasmodium falciparum chloroquine-resistant (FCR-3) strain, in vitro culture. |
Why This Matters
This evidence justifies the procurement of this scaffold for developing next-generation antimalarials effective against drug-resistant parasites, where first-line treatments like chloroquine fail.
- [1] Salahuddin, A., Inam, A., van Zyl, R. L., Heslop, D. C., Chen, C. T., Avecilla, F., ... & Azam, A. (2013). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry, 21(11), 3080-3089. View Source
